

# Unveiling BMS-303141: A Technical Guide to the ATP-Citrate Lyase Inhibitor

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## Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core research surrounding **BMS-303141**, a potent and cell-permeable inhibitor of ATP-citrate lyase (ACL). The following sections detail its mechanism of action, key quantitative data from foundational studies, experimental protocols for its evaluation, and visual representations of its biological pathways and experimental workflows.

## Core Quantitative Data

**BMS-303141** has been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative findings from the original research papers.

Table 1: In Vitro Efficacy of **BMS-303141**

Parameter	Value	Cell Line/System	Reference
IC50 (ACL Inhibition)	0.13 $\mu$ M	Human Recombinant ACL	[1]
IC50 (ACL Inhibition, avg.)	0.94 $\mu$ M	Human ACL	[2]
IC50 (Lipid Synthesis)	8 $\mu$ M	HepG2 cells	[1]
Cytotoxicity	No cytotoxicity up to 50 $\mu$ M	Not specified	[1]
IC50 (Cholesterol Synthesis)	45 nM (for analogue ID0085)	HepG2 cells	[3]

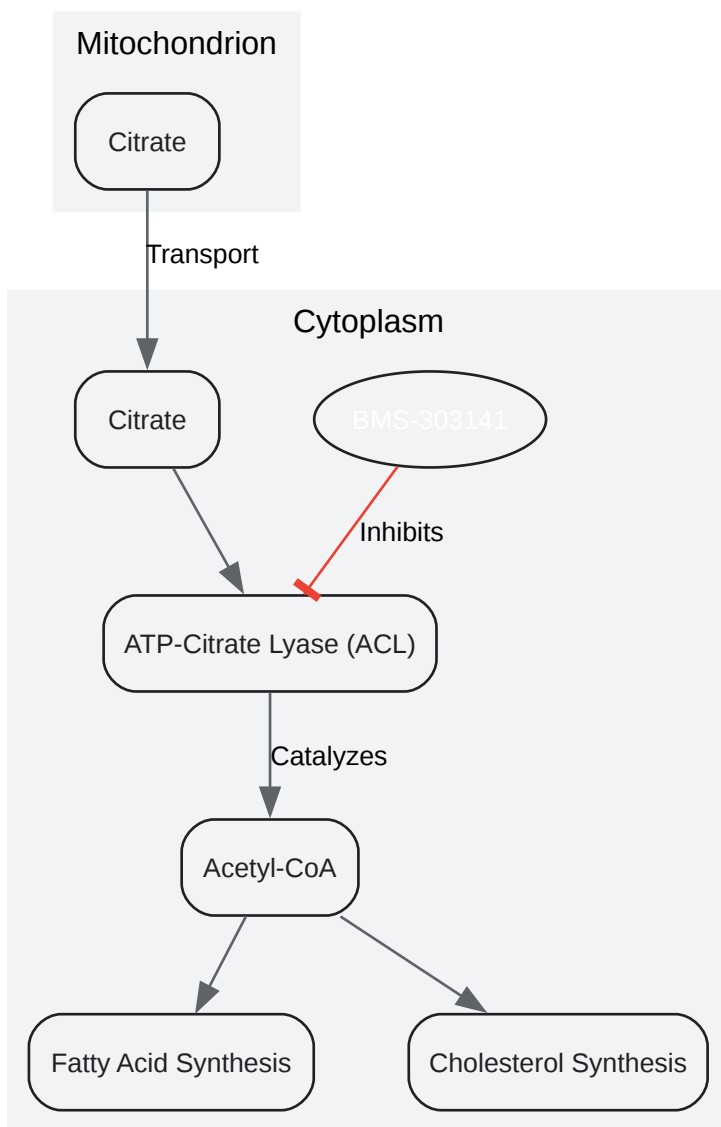
Table 2: In Vivo Efficacy and Dosing of **BMS-303141**

Animal Model	Dosing Regimen	Key Findings	Reference
High-fat-fed mice	Not specified	Reduced weight gain, lowered plasma cholesterol, triglycerides, and glucose.	[2]
HepG2 cell xenograft mice	5 mg/kg/day (oral) for 8 days	Inhibited tumor growth. Combination with sorafenib significantly reduced tumor volume and weight.	[4]
Spontaneous type 2 diabetic mice (db/db)	50 mg/kg/day (oral) for 30 days	Reduced serum lipids and renal lipogenic enzymes (ACC, FAS, HMGCR). Alleviated ectopic lipid accumulation and inflammation in the kidneys.	[4][5][6][7][8]
Sepsis-induced endotoxemia mice	50 mg/kg (pretreatment)	Inhibited increased levels of phosphorylated ACLY in lung, kidney, and liver. Decreased plasma levels of IL-6 and MCP-1.	[9]
Hypercholesterolemic mice	Oral administration for six weeks	Analogue ID0085 significantly reduced serum total cholesterol (32.0-57.3%) and LDL cholesterol (67.5-80.2%).	[3]

## Signaling Pathway and Mechanism of Action

**BMS-303141** targets ATP-citrate lyase (ACL), a crucial enzyme in cellular metabolism. ACL catalyzes the conversion of citrate and Coenzyme A to acetyl-CoA and oxaloacetate in the cytoplasm. This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. By inhibiting ACL, **BMS-303141** effectively reduces the availability of acetyl-CoA for these biosynthetic pathways. This mechanism underlies its observed effects on lipid metabolism and cancer cell proliferation, as rapidly dividing cells often exhibit increased de novo lipogenesis.

## Mechanism of Action of BMS-303141

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Caption: Mechanism of action of **BMS-303141**.

## Experimental Protocols

This section details the methodologies for key experiments cited in the research of **BMS-303141**.

## In Vitro ACL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **BMS-303141** against human ATP-citrate lyase.

Methodology:

- The ACL reactions were conducted in a buffer containing 150 μM [14C]citrate (2 μCi/μmol) and 30 ng of human ACL.[2]
- Various concentrations of **BMS-303141**, dissolved in DMSO, were added to the reaction mixture. The final DMSO concentration was maintained at 2.5%. [2]
- The reactions were incubated at 37°C for 3 hours.[2]
- The amount of [14C]acetyl-CoA produced was measured to determine the extent of ACL inhibition.[2]
- IC<sub>50</sub> values were calculated from the concentration-inhibition curves.[2]

## Cell Viability Assay

Objective: To assess the effect of **BMS-303141** on the viability of cancer cell lines.

Methodology:

- Esophageal squamous cell carcinoma (ESCC) cells were seeded in 96-well plates at a density of 3x10<sup>3</sup> cells per well and cultured for 24 hours.[4]
- The cells were then treated with varying concentrations of **BMS-303141** (0, 10, 20, 30, 40, 50, 60, 70, and 80 μM).[4]
- At 24, 48, 72, and 96 hours post-treatment, CCK-8 solution was added to each well.[4]

- After a 2-hour incubation, the absorbance at 450 nm was measured using a microplate reader to determine cell viability.[\[4\]](#)

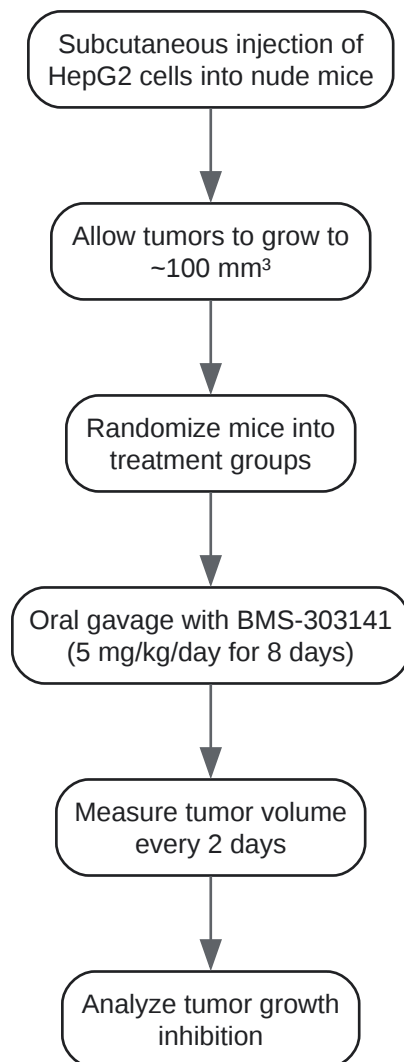
## In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **BMS-303141** in a mouse model.

Methodology:

- BALB/c nude mice were subcutaneously injected with  $5 \times 10^7$  HepG2 cells.[\[4\]](#)
- When the tumor volume reached approximately  $100 \text{ mm}^3$ , the mice were randomized into treatment groups.[\[4\]](#)
- Mice were treated with **BMS-303141** at a dose of 5 mg/kg/day via oral gavage for 8 consecutive days.[\[4\]](#)
- Tumor volume was measured every 2 days to monitor the treatment response.[\[4\]](#)

## In Vivo Tumor Xenograft Experimental Workflow



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Caption: In vivo tumor xenograft experimental workflow.

## Conclusion

**BMS-303141** is a well-characterized inhibitor of ATP-citrate lyase with demonstrated efficacy in both in vitro and in vivo models of metabolic disorders and cancer. Its mechanism of action, centered on the depletion of cytoplasmic acetyl-CoA, provides a strong rationale for its



therapeutic potential. The data and protocols summarized in this guide offer a foundational understanding for researchers and drug development professionals interested in the further exploration of **BMS-303141** and the broader field of ACL inhibition.

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